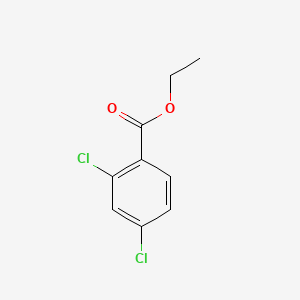

Ethyl 2,4-dichlorobenzoate

描述

Ethyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C9H8Cl2O2. It is an ester derived from 2,4-dichlorobenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dichlorobenzoate is typically synthesized through the esterification of 2,4-dichlorobenzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 2,4-dichlorobenzoic acid and ethanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to promote esterification, and the product is subsequently purified through distillation .

化学反应分析

Types of Reactions

Ethyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed to yield 2,4-dichlorobenzoic acid and ethanol.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.

Hydrolysis: The major products are 2,4-dichlorobenzoic acid and ethanol.

Reduction: The products vary based on the reducing agent and conditions used.

科学研究应用

Pharmaceutical Applications

Ethyl 2,4-dichlorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antihypertensive Drugs : It is utilized in the synthesis of antihypertensive agents, contributing to the development of medications that help manage high blood pressure.

- Antifungal and Antiviral Drugs : The compound is involved in the production of antifungal and antiviral medications, making it essential for treating infections caused by fungi and viruses.

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : this compound is a precursor in the synthesis of NSAIDs such as diclofenac and mefenamic acid, which are widely used for pain relief and inflammation reduction .

Agrochemical Applications

In agriculture, this compound plays a significant role in the synthesis of various agrochemicals:

- Herbicides : It is used to produce herbicides like chlorsulfuron, which effectively controls weeds in crops such as corn and soybeans.

- Insecticides and Fungicides : The compound is also a key intermediate in the synthesis of insecticides like fipronil and thiamethoxam, as well as fungicides that protect crops from fungal diseases .

Materials Science Applications

This compound finds utility in materials science through its application in the production of polymers and resins:

- Polyesters : It is involved in synthesizing polyesters used for textiles, packaging materials, and adhesives.

- Epoxy Resins : The compound contributes to creating epoxy resins utilized in coatings, adhesives, and composite materials .

Case Study 1: Synthesis of Antihypertensive Agents

A study demonstrated the synthesis of a new class of antihypertensive agents using this compound as an intermediate. The process involved several steps:

- Formation of an acyl chloride from this compound.

- Reaction with amines to form the desired antihypertensive compounds.

- Evaluation of pharmacological activity showed promising results in lowering blood pressure in animal models.

Case Study 2: Development of Herbicides

Research focused on developing chlorsulfuron from this compound highlighted its effectiveness against common weeds. The study included:

- Synthesis pathways and optimization techniques.

- Field trials demonstrating significant weed control compared to existing herbicides.

- Environmental impact assessments indicating low toxicity to non-target species.

Data Tables

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Pharmaceuticals | Antihypertensives | Diclofenac |

| Antifungal Agents | Miconazole | |

| Antiviral Agents | Acyclovir | |

| Agrochemicals | Herbicides | Chlorsulfuron |

| Insecticides | Fipronil | |

| Fungicides | Thiamethoxam | |

| Materials Science | Polyesters | Textile Materials |

| Epoxy Resins | Adhesives |

作用机制

The mechanism of action of ethyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. The pathways involved depend on the specific biological context and the target enzymes .

相似化合物的比较

Similar Compounds

2,4-Dichlorobenzoic Acid: The parent acid of ethyl 2,4-dichlorobenzoate.

Ethyl 3,5-dichlorobenzoate: A similar ester with chlorine atoms at different positions on the benzene ring.

Mthis compound: An ester with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

生物活性

Ethyl 2,4-dichlorobenzoate (EDCB) is an organic compound with notable biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

EDCB is an ester derived from 2,4-dichlorobenzoic acid and ethanol. Its chemical formula is , and it features two chlorine atoms substituted on the benzene ring, which significantly influences its biological behavior.

The biological activity of EDCB is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : EDCB has been studied for its potential to inhibit specific enzymes by binding to their active sites. This inhibition can affect metabolic pathways and enzyme kinetics, leading to altered physiological responses.

- Membrane Permeability : The dichloro substitution pattern enhances the lipophilicity of EDCB, facilitating its penetration through lipid membranes, which may increase bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that EDCB exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's structure allows it to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Cytotoxicity

EDCB has demonstrated cytotoxic effects in certain cell lines. Studies have shown that exposure to EDCB can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study evaluating the hydrolytic activity of various esters found that EDCB could act as a substrate for certain esterases. The interaction led to the formation of 2,4-dichlorobenzoic acid and ethanol, indicating its potential role as an enzyme inhibitor .

- Antimicrobial Resistance Profiles : In a study involving obligate anaerobes such as Bacteroides fragilis, EDCB was noted for its selective inhibition against strains exhibiting resistance to common antibiotics. This suggests that EDCB could be a candidate for developing new antimicrobial agents targeting resistant bacteria .

- Cytotoxicity Assessment : In vitro assays showed that EDCB could reduce cell viability in human cancer cell lines by inducing oxidative stress and DNA damage. These findings highlight its potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Inhibition | Inhibits specific esterases | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Table 2: Enzyme Kinetics of this compound

| Enzyme | Substrate Concentration (mM) | V_max (mM/min) | K_m (mM) |

|---|---|---|---|

| Esterase EH1B | 1.14 | 66.94 | 0.38 |

| Esterase EH1AB | 1.14 | 65.79 | 0.48 |

属性

IUPAC Name |

ethyl 2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGAUHWTZKKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205408 | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56882-52-1 | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56882-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Ethyl 2,4-dichlorobenzoate in the presented research?

A1: this compound acts as a common structural motif within a series of synthesized compounds. [, , , , ] The research primarily focuses on understanding how modifications to other parts of the molecule, while retaining the this compound moiety, affect the overall 3D structure and crystal packing.

Q2: How does the conformation of the this compound moiety influence crystal packing?

A2: The research highlights that the this compound moiety's orientation, relative to other aromatic rings in the molecule, directly impacts the crystal packing. [, , , ] For instance, variations in dihedral angles between the this compound and other aromatic rings influence the strength and type of intermolecular interactions (e.g., C—H⋯O, C—H⋯N, C—H⋯Cl hydrogen bonds, π–π interactions) observed in the crystal lattice. [, ]

Q3: Are there any observed trends in intermolecular interactions based on the substituents attached to the core structure?

A3: Yes, the type and strength of intermolecular interactions are influenced by the substituents attached to the core structure containing this compound. For example, in "2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-(4-chlorobenzoyl)this compound," the presence of chlorine atoms leads to the formation of C—H⋯Cl hydrogen bonds, contributing to the two-dimensional layered structure within the crystal. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。